![molecular formula C12H15NO5S B2434026 3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 926214-01-9](/img/structure/B2434026.png)
3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
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Overview
Description
The compound “3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid”, also known as EMP2, is a chemical compound with potential implications in various fields of research and industry. It has a CAS Number of 926214-01-9 and a molecular weight of 285.32 .
Molecular Structure Analysis
The IUPAC name for EMP2 is (2E)-3-{3-[(ethylamino)sulfonyl]-4-methoxyphenyl}-2-propenoic acid . The InChI code is 1S/C12H15NO5S/c1-3-13-19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-2/h4-8,13H,3H2,1-2H3,(H,14,15)/b7-5+ .Physical And Chemical Properties Analysis
EMP2 is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in more specialized databases.Scientific Research Applications
Structural and Spectroscopic Analysis
- A study investigated a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, focusing on its X-ray crystallography, spectroscopy, and quantum chemical calculations. The findings highlighted the compound's stable crystal structure, facilitated by various intermolecular interactions and methoxy substitution (Venkatesan et al., 2016).
Crystallography and Molecular Interactions
- Research on (E)-4-methoxycinnamic acid, closely related to the target compound, demonstrated how molecules link into chains through hydrogen bonds and weak intermolecular interactions, resulting in a three-dimensional network structure (Shu-Ping Yang et al., 2006).
Antimicrobial Activity
- The antimicrobial activity of esterification products involving undec-10-enoic acid and 1-(2'-hydroxy-4'-methoxyphenyl)-3-phenyl-prop-2-en-1-ol was investigated, providing insights into the potential biomedical applications of similar compounds (A. Rauf & Humaira Parveen, 2005).
Nonlinear Optical Activity
- A study on a related compound, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, investigated its nonlinear optical activity using X-ray crystallography and quantum chemical calculations, revealing significant potential for technological applications (Venkatesan et al., 2016).
Radical Polymerization
- The radical copolymerization of ferulic acid derivatives with ethylenic monomers was explored, demonstrating potential uses in polymer science and materials engineering (Hong-bin Sun et al., 2016).
Antioxidant Properties
- A compound similar to the target chemical, used in antioxidant assays, showed significant activity, suggesting potential applications in health and wellness products (M. Choudhary et al., 2008).
Safety and Hazards
According to the safety information provided, EMP2 has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(E)-3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-3-13-19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-2/h4-8,13H,3H2,1-2H3,(H,14,15)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJVOVHMKUJLRY-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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